molecular formula C15H27BrN2O3 B13887138 tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate

tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate

Cat. No.: B13887138
M. Wt: 363.29 g/mol
InChI Key: HSCKPRKTXJGRFI-UHFFFAOYSA-N
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Description

tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a bromoacetyl group, and a cyclopentylamino group. Its molecular formula is C14H26BrN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The intermediate product is then reacted with cyclopentylamine to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of azido or thiocyanate derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The cyclopentylamino group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

  • tert-butyl N-(2-bromoacetyl)carbamate
  • tert-butyl N-(2-bromoethyl)carbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. Compared to tert-butyl N-(2-bromoacetyl)carbamate, it has enhanced reactivity and binding affinity due to the additional cyclopentyl ring. This makes it more versatile in various applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C15H27BrN2O3

Molecular Weight

363.29 g/mol

IUPAC Name

tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate

InChI

InChI=1S/C15H27BrN2O3/c1-11(17-14(20)21-15(2,3)4)10-18(13(19)9-16)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,17,20)

InChI Key

HSCKPRKTXJGRFI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C1CCCC1)C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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